Cas no 80866-79-1 (Cyclopentanemethanol,1-(4-chlorophenyl)-)
80866-79-1 structure
Product Name:Cyclopentanemethanol,1-(4-chlorophenyl)-
Numero CAS:80866-79-1
MF:C12H15ClO
MW:210.699902772903
CID:728769
PubChem ID:2724017
Update Time:2025-10-30
Cyclopentanemethanol,1-(4-chlorophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopentanemethanol,1-(4-chlorophenyl)-
- [1-(4-chlorophenyl)cyclopentyl]methanol
- 1-(p-chlorophenyl)cyclopentanemethanol
- NS00061330
- CS-0362744
- JPVGEFSYKNYYAU-UHFFFAOYSA-N
- [1-(4-chlorophenyl)-cyclopentyl]-methanol
- 80866-79-1
- AKOS023422049
- (1-(4-Chlorophenyl)cyclopentyl)methanol
- DTXSID201001594
- TS-03000
- [1-(4-chlorophenyl)-1-cyclopentyl]methanol
- SCHEMBL5873448
- EINECS 279-583-0
-
- Inchi: 1S/C12H15ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
- Chiave InChI: JPVGEFSYKNYYAU-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C1(CO)CCCC1
Proprietà calcolate
- Massa esatta: 210.081143
- Massa monoisotopica: 210.081143
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 179
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.5
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Densità: 1.158
- Punto di ebollizione: 314.3°C at 760 mmHg
- Punto di infiammabilità: 143.9°C
- Indice di rifrazione: 1.556
Cyclopentanemethanol,1-(4-chlorophenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433414-1g |
(1-(4-Chlorophenyl)cyclopentyl)methanol |
80866-79-1 | 97% | 1g |
¥4772.00 | 2024-07-28 | |
| Crysdot LLC | CD12029357-1g |
(1-(4-Chlorophenyl)cyclopentyl)methanol |
80866-79-1 | 97% | 1g |
$491 | 2024-07-24 |
Cyclopentanemethanol,1-(4-chlorophenyl)- Letteratura correlata
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
80866-79-1 (Cyclopentanemethanol,1-(4-chlorophenyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti